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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(2,4-Difluorophenoxy)butanoic
acid, a compound of interest in the fields of chemical research and drug discovery. Due to the
limited publicly available data on this specific molecule, this document synthesizes information
from closely related analogs to present a predictive profile, including its chemical identity,
physicochemical properties, a putative synthesis protocol, and potential applications. This
approach is grounded in established principles of chemical similarity and reaction mechanisms.

Chemical Identity and Nomenclature

While a specific CAS Number for 4-(2,4-Difluorophenoxy)butanoic acid is not readily found
in major chemical databases, its identity can be unequivocally established through its
molecular structure and systematic nomenclature.

o Systematic Name: 4-(2,4-Difluorophenoxy)butanoic acid
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e Molecular Formula: CioH10F203[1]

e Synonyms: While no common synonyms are documented, logical alternatives could include:
o y-(2,4-Difluorophenoxy)butyric acid
o 2,4-Difluorophenoxy butyric acid

The absence of a registered CAS number suggests that 4-(2,4-Difluorophenoxy)butanoic
acid is likely a novel or non-commercial research compound. For comparison, the closely
related analog, 4-(2,4-Dichlorophenoxy)butanoic acid, is well-documented with CAS Number
94-82-6.[2][3]

Chemical Structure:

Caption: 2D Structure of 4-(2,4-Difluorophenoxy)butanoic acid

Predicted Physicochemical Properties

The physicochemical properties of 4-(2,4-Difluorophenoxy)butanoic acid can be predicted
based on its structure and by comparison with its chlorinated and monofluorinated analogs.
These properties are crucial for understanding its behavior in biological and chemical systems.
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Predicted Value for 4-(2,4-

Comparative Data for 4-
(2,4-

Property Difluorophenoxy)butanoic . .
. Dichlorophenoxy)butanoic
acid ]
acid
Molecular Weight 216.18 g/mol 249.09 g/mol [3]
] ] Predicted to be a solid at room
Melting Point 118-120 °CJ3]
temperature.
- ) ) Decomposes before boiling at
Boiling Point > 300 °C (Predicted) ]
atmospheric pressure.
pKa ~ 4.5 - 5.0 (Predicted) 4.95 at 25 °C[3]
LogP ~ 2.5 - 3.0 (Predicted) 3.53[3]

Water Solubility

Low (Predicted)

46 mg/L at 25 °C

Synthesis of 4-(2,4-Difluorophenoxy)butanoic Acid:
A Proposed Protocol

A plausible and efficient method for the synthesis of 4-(2,4-Difluorophenoxy)butanoic acid is

the Williamson ether synthesis. This well-established reaction involves the coupling of a

phenoxide with an alkyl halide. The following protocol is a detailed, step-by-step methodology

based on standard organic synthesis techniques.

Reaction Scheme:
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Caption: Proposed Williamson Ether Synthesis of 4-(2,4-Difluorophenoxy)butanoic acid

Experimental Protocol:

Step 1: Williamson Ether Synthesis

» To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-
difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone as the
solvent.

 Stir the mixture at room temperature for 15 minutes to facilitate the formation of the
potassium phenoxide salt.

e Add ethyl 4-bromobutanoate (1.1 eq) to the reaction mixture.
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e Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction
progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and filter to remove the
inorganic salts.

o Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 4-
(2,4-difluorophenoxy)butanoate.

Step 2: Saponification (Ester Hydrolysis)
e Dissolve the crude ester from Step 1 in a mixture of ethanol and water.
e Add sodium hydroxide (2.0 eq) to the solution.

o Heat the mixture to reflux for 2-4 hours, or until the ester is completely hydrolyzed (monitored
by TLC).

o Cool the reaction mixture and remove the ethanol under reduced pressure.

 Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g.,
diethyl ether) to remove any unreacted starting materials.

 Acidify the aqueous layer to a pH of ~2 with a strong acid (e.g., 6M HCI) at 0 °C.
e The product, 4-(2,4-Difluorophenoxy)butanoic acid, should precipitate as a solid.

e Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield
the final product.

Step 3: Purification

e The crude product can be further purified by recrystallization from a suitable solvent system
(e.g., ethanol/water or toluene) to obtain a high-purity solid.

Potential Applications in Research and Drug
Development
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The strategic incorporation of fluorine atoms into bioactive molecules is a widely used strategy
in medicinal chemistry to modulate their physicochemical and pharmacological properties.[3]
The difluorophenoxy moiety in 4-(2,4-Difluorophenoxy)butanoic acid could offer several
advantages in drug design:

o Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of
oxidative metabolism, potentially increasing the half-life of a drug candidate.

o Receptor Binding: The electronegativity of fluorine can lead to altered electronic properties of
the aromatic ring, potentially enhancing interactions with biological targets through dipole-
dipole or hydrogen bonding interactions.

 Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which may
improve membrane permeability and oral bioavailability.

Given the structural similarity to other biologically active phenoxyalkanoic acids, potential
research applications for this compound could include:

» Herbicide and Plant Growth Regulator Research: As an analog of the herbicide 2,4-DB.
o Anti-inflammatory Agents: Based on the activity of related compounds like flobufen.[4]

» Antiviral Research: Butanoic acid derivatives have been investigated for their antiviral
properties.[5]

Conclusion

While 4-(2,4-Difluorophenoxy)butanoic acid is not a commercially cataloged compound with
extensive published data, its synthesis is achievable through well-established synthetic routes.
Its structural features, particularly the difluorinated phenyl ring, make it an intriguing candidate
for further investigation in various areas of chemical and pharmaceutical research. This guide
provides a foundational understanding for researchers and drug development professionals
interested in exploring the potential of this and related molecules.
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its derivatives.ResearchGate. [Link]

¢ Synthesis of 2-aryloxy butenoates by copper-catalysed allylic C-H carboxylation of allyl aryl
ethers with carbon dioxide.PubMed. [Link]

¢ Introduction to Science of Synthesis, Vol. 20a.Thieme Chemistry. [Link]

e 4-(2,4-difluorophenoxy)butanoic acid (C10H10F203).PubChemLite. [Link]

¢ 4-(2,4-Dichlorophenoxy)butanoic acid - High purity | EN.Georganics. [Link]

¢ 4-(2,4-Dichlorophenoxy)butyric acid | CLOH10CI203 | CID 1489.PubChem. [Link]

¢ Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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